Roxadustat Impurity 2

Vue d'ensemble

Description

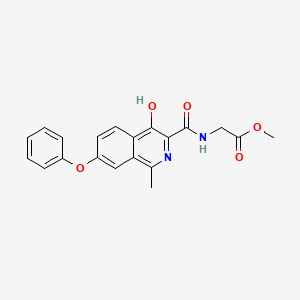

Roxadustat Impurity 2 is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Roxadustat primarily targets the hypoxia-inducible factor (HIF) proteins . These proteins play a crucial role in the body’s response to low oxygen levels, or hypoxia . Under physiological conditions, the HIF proteins are inactivated by enzymes of the prolyl hydroxylase domain (PHD), which target HIF proteins for degradation .

Mode of Action

Roxadustat is an orally administered small molecule drug that prevents the enzymatic degradation of HIF-1α by inhibiting the PHD enzymes . When oxygen tension decreases, the PHD enzymes are downregulated and the HIF proteins stay high . HIF proteins stimulate the erythropoietin (EPO) gene in kidney parenchymal cells to produce EPO, as well as other genes, including the iron transporter ferroportin .

Biochemical Pathways

Roxadustat affects the biochemical pathway involving erythropoietin (EPO) and hemoglobin . EPO activates red blood cell (RBC) production in bone marrow, and ferroportin facilitates iron absorption in the small intestine . Thus, when oxygen tension decreases, new reticulocytes are released and hemoglobin concentrations rise .

Pharmacokinetics

The pharmacokinetics of roxadustat are well characterized, with an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers . The elimination half-life is 9.6–16 hours . Plasma binding is 99% and the fraction eliminated by hemodialysis is 2.34% .

Result of Action

The primary effect on erythropoietin (EPO) is observed within a few hours after roxadustat administration and can be modeled using the sigmoidal Hill equation . The subsequent effect on hemoglobin is observed after several weeks and can be interpreted as an irreversible, dose proportional, unsaturable effect, continuing in agreement with the lifespan of red blood cells of 63–112 days .

Analyse Biochimique

Biochemical Properties

Roxadustat Impurity 2 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with hypoxia-inducible factor prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor proteins under normal oxygen conditions. The interaction between this compound and these enzymes can inhibit their activity, leading to the stabilization of hypoxia-inducible factor proteins and subsequent activation of erythropoiesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the hypoxia-inducible factor pathway, leading to increased expression of genes involved in erythropoiesis and iron metabolism. This compound can also impact cellular metabolism by promoting glycolysis and improving oxygen delivery to tissues .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of hypoxia-inducible factor prolyl hydroxylase enzymes. By inhibiting these enzymes, this compound prevents the degradation of hypoxia-inducible factor proteins, allowing them to accumulate and activate the transcription of target genes. These genes are involved in erythropoiesis, iron metabolism, and angiogenesis, leading to increased red blood cell production and improved oxygen delivery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to variations in its efficacy. Long-term studies have shown that this compound can have sustained effects on erythropoiesis and iron metabolism, although its stability and degradation products need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates erythropoiesis without significant adverse effects. At higher doses, it can lead to toxic effects, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to erythropoiesis and iron metabolism. It interacts with enzymes such as hypoxia-inducible factor prolyl hydroxylase and cytochrome P450 enzymes, which are involved in its metabolism and clearance. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and safety. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding how this compound exerts its effects at the cellular level .

Activité Biologique

Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, has garnered attention for its role in treating anemia associated with chronic kidney disease (CKD). However, the focus of this article is on Roxadustat Impurity 2 , which has implications for both the efficacy and safety profiles of the drug. This article synthesizes findings from various studies, including pharmacodynamics, case reports, and structural analyses, to provide a comprehensive overview of the biological activity of this compound.

Overview of Roxadustat and Its Mechanism

Roxadustat functions by stabilizing hypoxia-inducible factors (HIFs), which leads to increased erythropoietin (EPO) production and subsequent erythropoiesis. The compound inhibits the activity of prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3), which play a crucial role in the degradation of HIFs under normoxic conditions. This inhibition results in enhanced EPO synthesis, making Roxadustat effective in managing renal anemia .

Structural Characterization

This compound has been characterized through various analytical methods. A critical review highlighted its stability under thermal degradation but noted instability in acidic and basic conditions . The physicochemical properties are summarized in Table 1.

| Property | Value |

|---|---|

| Solubility | DMSO: 30 mg/mL |

| DMF: 50 mg/mL | |

| Water: 0.1 mg/mL | |

| Melting Point | Not specified |

| Stability | Stable at room temperature; unstable in acidic/basic conditions |

Pharmacodynamics

The pharmacodynamic profile of this compound indicates significant effects on EPO levels. In vitro studies demonstrated that doses ranging from 3 to 30 μmol/L led to increased EPO concentrations in human hepatocellular carcinoma cells (Hep3B), particularly under inflammatory conditions . The induction of EPO production was also confirmed in vivo, where administration of Roxadustat resulted in elevated plasma EPO levels in murine models .

Case Studies

A notable case study involved a 71-year-old male patient with chronic kidney disease who experienced an overdose of Roxadustat. Despite taking a dose significantly higher than recommended, the patient reported no adverse symptoms after one month. His hemoglobin levels increased from 96 g/L to 163 g/L, indicating a robust erythropoietic response . This case underscores the potency of Roxadustat and raises questions about the safety margins associated with its impurities.

Safety and Toxicity

Safety assessments have revealed that while Roxadustat is generally well tolerated, impurities like Impurity 2 may pose risks. In silico toxicity predictions suggest potential cytotoxic effects that warrant further investigation . Monitoring for adverse events remains crucial during clinical use, especially given the implications for patients with compromised renal function.

Applications De Recherche Scientifique

Understanding Roxadustat and Its Impurities

Roxadustat functions by mimicking the effects of hypoxia, leading to increased erythropoiesis through the stabilization of hypoxia-inducible factors (HIFs). The presence of impurities, such as Roxadustat Impurity 2, is critical in drug development as they can influence the efficacy and safety profiles of pharmaceutical formulations. Comprehensive impurity profiling is essential for regulatory compliance and ensuring drug quality.

Analytical Methodologies for Impurity Profiling

The characterization and quantification of this compound require robust analytical techniques. The following methodologies are commonly employed:

- High-Performance Liquid Chromatography (HPLC) : This technique is pivotal for separating and quantifying impurities in pharmaceutical compounds. HPLC methods have been developed to analyze Roxadustat and its impurities effectively .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) : LC-MS is utilized for its sensitivity and specificity in detecting low levels of impurities in complex biological matrices. It enables the identification of this compound alongside other metabolites .

- Forced Degradation Studies : These studies assess the stability of Roxadustat under various conditions, providing insights into how impurities form and their potential impact on drug efficacy .

Case Studies and Research Findings

Several studies highlight the importance of understanding drug impurities:

- A Phase 2 trial demonstrated that Roxadustat effectively corrected hemoglobin levels in anemic patients with non-dialysis-dependent CKD. While this study focused on the parent compound, it underscores the need for similar investigations into its impurities to ensure comprehensive safety assessments .

- Research has shown that various polymorphs and cocrystals of Roxadustat exist, which could potentially affect the formation of impurities like this compound. Understanding these relationships is vital for optimizing formulation strategies .

Regulatory Considerations

Regulatory bodies emphasize the importance of impurity profiling in drug development. The International Conference on Harmonisation (ICH) guidelines outline requirements for assessing impurities to ensure drug safety and efficacy. Compliance with these guidelines is essential for market approval and ongoing product monitoring.

Propriétés

IUPAC Name |

methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-12-16-10-14(27-13-6-4-3-5-7-13)8-9-15(16)19(24)18(22-12)20(25)21-11-17(23)26-2/h3-10,24H,11H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGJZCCNTOCDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.